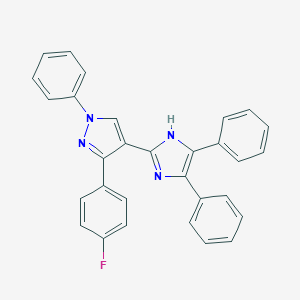![molecular formula C22H19N3O2S2 B292513 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292513.png)
3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用機序
3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a selective inhibitor of GLS, which is the first and rate-limiting enzyme in the glutaminolysis pathway. Glutaminolysis is a metabolic process that cancer cells rely on to meet their energy demands and support their rapid proliferation. 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one binds to the active site of GLS and blocks its activity, leading to a decrease in glutamate production and an increase in intracellular glutamine levels. This disruption of glutaminolysis ultimately leads to cancer cell death.
Biochemical and Physiological Effects
3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce cell death in cancer cells, but it also has effects on normal cells. Glutamine is an essential amino acid that plays a critical role in many physiological processes, including protein synthesis, energy production, and nucleotide biosynthesis. Therefore, the inhibition of GLS by 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can have significant effects on normal cell function. However, studies have shown that normal cells are less sensitive to 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one than cancer cells, suggesting that 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one may have a therapeutic window.
実験室実験の利点と制限
3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the glutaminolysis pathway. 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is also selective for GLS, which allows for the specific targeting of this enzyme without affecting other metabolic pathways. However, 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has some limitations in lab experiments. It has low solubility in water, which can make it difficult to use in cell-based assays. Additionally, 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has a short half-life and can be rapidly metabolized in vivo, which may limit its efficacy in animal models.
将来の方向性
Despite its potential as a cancer therapeutic, 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has some limitations that need to be addressed. One area of future research is the development of more potent and selective GLS inhibitors that can overcome the limitations of 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Another direction is the investigation of the combination of GLS inhibitors with other cancer therapies, such as immunotherapy and targeted therapy. Finally, more studies are needed to understand the effects of GLS inhibition on normal cell function and to identify potential side effects of GLS inhibitors in vivo.
合成法
The synthesis of 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves a multistep process that starts with the reaction of 2-bromo-4'-methylbiphenyl with ethyl 2-oxo-2-phenylethanoate to form 2-(4'-methylbiphenyl-2-yl)-2-oxoethyl benzoate. This intermediate is then treated with sodium sulfide to yield 2-(4'-methylbiphenyl-2-yl)-2-sulfanylethyl benzoate. The final step involves the reaction of 2-(4'-methylbiphenyl-2-yl)-2-sulfanylethyl benzoate with 3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in the presence of potassium carbonate to form 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
科学的研究の応用
3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. GLS is overexpressed in many cancer cells, and its inhibition by 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce cell death and inhibit tumor growth in various cancer models, including breast, lung, and pancreatic cancer. 3-amino-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
分子式 |
C22H19N3O2S2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
3-amino-5,6-dimethyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19N3O2S2/c1-13-14(2)29-20-19(13)21(27)25(23)22(24-20)28-12-18(26)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,12,23H2,1-2H3 |
InChIキー |
CKRWUPIVUQGIRG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)

![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)




![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)